(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate
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Overview
Description
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate is a quaternary ammonium compound with a unique structure that includes an acetylphenyl group and a tetrafluoroborate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate typically involves the quaternization of (4-acetylphenyl)trimethylammonium chloride with tetrafluoroboric acid. The reaction is carried out under mild conditions, often in an organic solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules, affecting their structure and function. The acetyl group can undergo chemical modifications, leading to the formation of reactive intermediates that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Acetylphenyl)trimethylammonium chloride
- (4-Acetylphenyl)dimethylamine
- (4-Acetylphenyl)methylamine
Uniqueness
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate is unique due to its combination of a quaternary ammonium group and a tetrafluoroborate anion. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
205451-03-2 |
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Molecular Formula |
C12H18BF4NO |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
(4-acetylphenyl)methyl-trimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C12H18NO.BF4/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;2-1(3,4)5/h5-8H,9H2,1-4H3;/q+1;-1 |
InChI Key |
QFHLNWZVNFFZDR-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
Origin of Product |
United States |
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